![molecular formula C12H15NO2 B1609852 (R)-1-benzyl-3-hydroxypiperidin-2-one CAS No. 614754-32-4](/img/structure/B1609852.png)
(R)-1-benzyl-3-hydroxypiperidin-2-one
Overview
Description
(R)-1-benzyl-3-hydroxypiperidin-2-one, also known as (R)-BHP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidinone derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of (R)-BHP is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. (R)-BHP has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Furthermore, (R)-BHP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(R)-BHP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. In addition, (R)-BHP has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antidiabetic effects, including reducing blood glucose levels and improving insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using (R)-BHP in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using (R)-BHP is its challenging synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of (R)-BHP. One area of interest is the development of more efficient methods for its synthesis. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative disorders, cancer, and diabetes. Furthermore, there is ongoing research to better understand its mechanism of action and to identify potential drug targets. Finally, the development of (R)-BHP analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
(R)-1-benzyl-3-hydroxypiperidin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It exhibits a range of biological activities and has been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, as well as cancer and diabetes. While there are limitations to its use in lab experiments, ongoing research is focused on developing more efficient synthesis methods, identifying its mechanism of action, and discovering potential drug targets. The future of (R)-BHP research is promising and may lead to the development of new and effective therapies for a range of diseases.
Scientific Research Applications
(R)-BHP has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, (R)-BHP has been studied for its potential as a therapeutic agent for cancer and diabetes.
properties
IUPAC Name |
(3R)-1-benzyl-3-hydroxypiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCDCJXQQEGPC-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462279 | |
Record name | (R)-1-benzyl-3-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
614754-32-4 | |
Record name | (R)-1-benzyl-3-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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